
Luteolin 7,3'-di-O-glucuronide
Übersicht
Beschreibung
Luteolin 7,3'-di-O-glucuronide (molecular formula: C27H26O18, molecular weight: 638.48 g/mol) is a flavone glucuronide derivative of luteolin, a naturally occurring flavonoid . It is characterized by two glucuronic acid moieties attached to the hydroxyl groups at positions 7 and 3' of the luteolin aglycone backbone (Figure 1). This compound has been identified in bryophytes such as Marchantia polymorpha subsp. ruderalis and Rhizomnium moss species, where it accumulates as a methanol-soluble UV-absorbing compound (SUVAC) to mitigate oxidative stress and UV damage . Structurally, it features free hydroxyl groups at positions 5, 4', and 7, confirmed via acid hydrolysis and co-chromatography with authentic standards . Its identification relies on advanced analytical techniques, including HPLC-DAD, LC-ESI-MS/MS, and NMR spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Luteolin 7,3’-di-O-glucuronide typically involves the glycosylation of luteolin. One common method includes the use of UDP-glucuronate and luteolin in the presence of luteolin 7-O-glucuronosyltransferase enzyme. This reaction produces Luteolin 7,3’-di-O-glucuronide along with UDP as a byproduct .
Industrial Production Methods: Industrial production of Luteolin 7,3’-di-O-glucuronide involves the extraction of luteolin from plant sources followed by enzymatic glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Luteolin 7,3’-di-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Luteolin 7,3’-di-O-glucuronide, each with distinct biological properties .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Luteolin 7,3'-di-O-glucuronide exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.
Mechanisms of Action:
- Inhibition of Cytokines: L7Gn has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-22 in endothelial cells, which are crucial in inflammatory responses .
- Matrix Metalloproteinases (MMPs) Inhibition: It inhibits MMPs involved in tissue remodeling during inflammation. The IC50 values for MMP-1, MMP-3, MMP-8, MMP-9, and MMP-13 range from 0.03 μM to 17.63 μM .
Case Study:
In a study involving keratinocytes, L7Gn treatment resulted in reduced proliferation and inflammation via modulation of the STAT3 pathway . This suggests its potential use in skin inflammatory disorders such as psoriasis.
Anticancer Effects
This compound has demonstrated promising anticancer properties through various mechanisms:
Mechanisms of Action:
- Cell Cycle Arrest: L7Gn induces cell cycle arrest in cancer cells, inhibiting their proliferation .
- Apoptosis Induction: It promotes apoptosis in cancer cells by stabilizing p53 protein levels and activating JNK pathways .
- Angiogenesis Inhibition: The compound has been shown to inhibit angiogenesis by suppressing growth factors like bFGF and VEGF .
Data Table: Anticancer Activity of L7Gn
Cancer Type | Mechanism | IC50 (µM) | Reference |
---|---|---|---|
Lung Cancer | Inhibits cell proliferation | 40.9 | |
Colon Cancer | Induces apoptosis | 32.5 | |
Skin Cancer | Suppresses tumor growth | Varies |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of L7Gn:
Mechanisms of Action:
- BDNF Signaling Activation: L7Gn enhances the levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. It activates downstream signaling pathways including TrkB and ERK .
- Reduction of Oxidative Stress: The compound alleviates oxidative stress-related damage in neuronal cells.
Case Study:
In a mouse model of sleep deprivation-induced stress, L7Gn treatment improved depression-like behaviors and reduced levels of corticosterone and pro-inflammatory cytokines . This indicates its potential as an antidepressant.
Metabolic Effects
This compound also exhibits beneficial effects on metabolic health:
Mechanisms of Action:
Wirkmechanismus
Luteolin 7,3’-di-O-glucuronide exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Luteolin 7,3'-di-O-glucuronide belongs to a broader class of flavonoid glucuronides, which differ in the number and position of glucuronic acid substitutions. Key structural analogs include:
Key Observations :
- Substitution Position : The 7-position is a common site for glucuronidation in luteolin derivatives, enhancing solubility and bioavailability . Di-substituted analogs (e.g., 7,3' vs. 7,4') exhibit distinct pharmacological profiles due to steric and electronic effects .
- Bioactivity : Luteolin 7-O-glucuronide demonstrates marked anti-inflammatory and neuroprotective effects in cerebral ischemia models, attributed to RIP3/MLKL pathway modulation . In contrast, this compound is primarily studied for its ecological role in UV protection .
- Abundance : Apigenin 7-O-glucuronide is the most abundant SUVAC in Marchantia polymorpha under PAR + UVAB conditions, whereas this compound accumulates preferentially in younger developmental stages (T1) .
Pharmacokinetic and Analytical Comparisons
- Solubility : Glucuronidation generally increases water solubility. Luteolin 7-O-glucuronide is moderately acidic (pKa ~4.7) and soluble in DMSO (270.35 mM) , while di-glucuronides like this compound require specialized solvents for dissolution .
- Detection: MS/MS fragmentation patterns distinguish mono- and di-glucuronides. For example, this compound yields fragment ions at m/z 351 (di-glucuronic acid) and 285 (luteolin aglycone), whereas mono-glucuronides lack the m/z 351 signal .
- Metabolic Stability : Glucuronides are phase II metabolites resistant to intestinal hydrolysis, enhancing their systemic circulation compared to glycosides .
Biologische Aktivität
Luteolin 7,3'-di-O-glucuronide (L7Gn) is a flavonoid glycoside derived from luteolin, a compound recognized for its diverse biological activities. This article explores the pharmacological properties of L7Gn, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Luteolin is a naturally occurring flavonoid found in various plants, including fruits and vegetables. Its glycosylated form, this compound, is particularly significant due to its enhanced solubility and bioavailability. Research indicates that L7Gn exhibits various biological activities that may contribute to health benefits.
2.1 Antioxidant Properties
L7Gn has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous chronic diseases.
- Case Study : In a study examining the effects of L7Gn on macrophages, it was found that treatment significantly reduced oxidative stress markers, suggesting its potential in mitigating inflammation-related diseases .
2.2 Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for treating inflammatory conditions.
- Research Findings : A study indicated that L7Gn reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages exposed to inflammatory stimuli . This suggests its role in modulating immune responses.
2.3 Anticancer Activity
Luteolin and its derivatives have been studied for their anticancer properties. L7Gn exhibits mechanisms that include inducing apoptosis in cancer cells and inhibiting tumor growth.
- Mechanism of Action : Research has shown that L7Gn can modulate pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. This modulation leads to decreased proliferation of cancer cells .
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
HepG2 | Induced apoptosis | PI3K/Akt inhibition | |
Various cancer cells | Reduced proliferation | NF-kB pathway modulation |
2.4 Neuroprotective Effects
Recent studies have highlighted the potential of L7Gn in neuroprotection, particularly against stress-induced disorders.
- Case Study : In an animal model of sleep deprivation-induced stress, L7Gn treatment improved depression-like behaviors and enhanced signaling through the BDNF/TrkB pathway . This suggests its potential utility in managing mood disorders.
The biological activities of L7Gn can be attributed to several molecular mechanisms:
- ROS Modulation : By reducing ROS levels, L7Gn protects against oxidative damage.
- Cytokine Inhibition : The inhibition of pro-inflammatory cytokines plays a critical role in its anti-inflammatory effects.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to reduced tumor growth.
- Neurotransmitter Regulation : Enhancements in BDNF signaling pathways contribute to its neuroprotective effects.
4. Conclusion
This compound exhibits significant biological activity across various domains including antioxidant defense, anti-inflammatory response, anticancer potential, and neuroprotection. The compound's ability to modulate critical pathways positions it as a valuable candidate for therapeutic applications in chronic diseases and mental health disorders.
5. Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of L7Gn and to explore its potential in clinical settings. Investigations into optimal dosing strategies and formulations could enhance its therapeutic efficacy.
Q & A
Basic Research Questions
Q. How can Luteolin 7,3'-di-O-glucuronide be structurally distinguished from related flavone glucuronides?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to analyze fragmentation patterns. For example, the loss of glucuronic acid (GlcA) residues and auxiliary fragments (Aux) can differentiate positional isomers. This compound exhibits distinct elution orders compared to mono-glucuronides (e.g., 7-O-glucuronide elutes earlier than 3'-O-glucuronide in reverse-phase chromatography) . Nuclear magnetic resonance (NMR) can further confirm the substitution positions by analyzing coupling constants and hydroxyl group interactions .
Q. What experimental approaches are recommended for optimizing extraction of this compound from plant matrices?
- Methodological Answer : Employ solvent systems like methanol-water or ethanol-water (70–80% organic phase) with ultrasonication or heat-assisted extraction. Quantify yields using UPLC/IMS/QTOF-MS, which provides high sensitivity for detecting low-abundance glucuronides. Environmental factors (e.g., light exposure or nutrient regimes) significantly influence accumulation; controlled growth studies under PAB (photosynthetically active radiation + UV-B) can enhance yields .
Q. How should solubility challenges be addressed during in vivo formulation studies?
- Methodological Answer : Prepare stock solutions using DMSO (≤10% v/v) combined with solubilizing agents like PEG300 (40%) and Tween-80 (5%) in saline. For oral administration, corn oil-based formulations are viable. Pre-solubilization via sonication and inert gas purging minimizes oxidation. Solubility thresholds should be validated using dynamic light scattering (DLS) to avoid aggregation .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, redox environment) or metabolite instability. Use LC-MS to monitor compound integrity during assays. Parallel in vitro (cell-based) and in vivo (rodent) studies with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) can clarify context-dependent effects .
Q. How does the dual glucuronidation at positions 7 and 3' influence metabolic stability and cellular uptake?
- Methodological Answer : Compare the pharmacokinetics of this compound with its mono-glucuronidated analogs using Caco-2 cell monolayers or liver microsomes. Glucuronidation typically enhances water solubility but reduces membrane permeability. Employ β-glucuronidase inhibitors in uptake studies to assess whether deconjugation occurs in target tissues .
Q. What experimental designs are critical for studying interactions between this compound and matrix metalloproteinases (MMPs)?
- Methodological Answer : Use fluorogenic MMP substrates (e.g., DQ-collagen) in kinetic assays with recombinant MMPs (e.g., MMP-3, MMP-9). IC50 values should be determined under physiological pH (7.4) and temperature (37°C). Molecular docking simulations can predict binding affinities, while surface plasmon resonance (SPR) validates direct interactions .
Q. How can environmental stressors be leveraged to enhance the biosynthesis of this compound in plant systems?
- Methodological Answer : Expose plants to UV-B radiation or jasmonic acid elicitors to upregulate UDP-glucuronosyltransferase (UGT) activity. Metabolomic profiling via HRMS and RNA-seq can identify stress-responsive biosynthetic genes. Hydroponic systems with controlled nutrient deprivation (e.g., nitrogen limitation) may further stimulate accumulation .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANBGHBBMSMQC-MWBUVXCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.